

Vadilex (Ifenprodil): A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: Vadilex

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Abstract

Vadilex, the brand name for the chemical compound Ifenprodil, is a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a particular affinity for the GluN2B subunit. This unique mechanism of action has positioned Ifenprodil as a compound of significant interest for a variety of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, and pharmacodynamics of Ifenprodil. Detailed experimental protocols and a visualization of its primary signaling pathway are included to support further research and development efforts.

Chemical Structure and Properties

Ifenprodil is a synthetic organic compound belonging to the piperidine class of chemicals.[\[1\]](#)[\[2\]](#) Its chemical structure is characterized by a 4-benzylpiperidine moiety linked to a 1-(4-hydroxyphenyl)-1-propanol group.

Chemical Name: 4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol[\[3\]](#)[\[4\]](#)

Synonyms: Cerocral, Dilvax, RC 61-91[\[3\]](#)[\[4\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of Ifenprodil is presented in Table 1. This data is essential for formulation development, analytical method development, and understanding its behavior in biological systems.

Property	Value	Reference
Molecular Formula	C ₂₁ H ₂₇ NO ₂	[3][4]
Molecular Weight	325.45 g/mol	[3]
CAS Number	23210-56-2	[3][4]
Melting Point	178-180 °C (Tartrate Salt)	[5]
Solubility	Soluble in ethanol and DMSO. Slightly soluble in water.	[5][6]
pKa	Data not available in the searched literature	
LogP	4.04	[6]

Table 1: Physicochemical Properties of Ifenprodil

Pharmacokinetic Properties

Pharmacokinetic studies are crucial for determining the appropriate dosage and administration schedule. The following table summarizes key pharmacokinetic parameters of Ifenprodil from a study in healthy Chinese volunteers following intravenous administration.

Parameter	5 mg Dose	10 mg Dose	15 mg Dose
Cmax (ng/mL)	10.13 ± 4.02	19.17 ± 5.75	28.35 ± 7.93
AUC _{0-t} (ng·h/mL)	20.37 ± 6.84	43.82 ± 15.90	67.19 ± 24.51
AUC _{0-∞} (ng·h/mL)	22.19 ± 7.02	47.95 ± 16.92	73.11 ± 26.04
t _{1/2} (h)	3.58 ± 1.23	4.12 ± 1.37	4.25 ± 1.18
Vd (L)	248.3 ± 93.7	237.1 ± 85.6	231.5 ± 79.4
CL (L/h)	48.7 ± 15.3	46.2 ± 13.8	45.1 ± 12.7

Table 2: Pharmacokinetic Parameters of Ifenprodil in Healthy Volunteers (Intravenous Administration)[7]

Data presented as mean ± standard deviation.

Metabolism: In vivo and in vitro studies in rats have shown that Ifenprodil undergoes both Phase I and Phase II metabolism. The primary site of metabolic activity is the phenol group, with glucuronidation being a major metabolic pathway.[8]

Pharmacodynamics

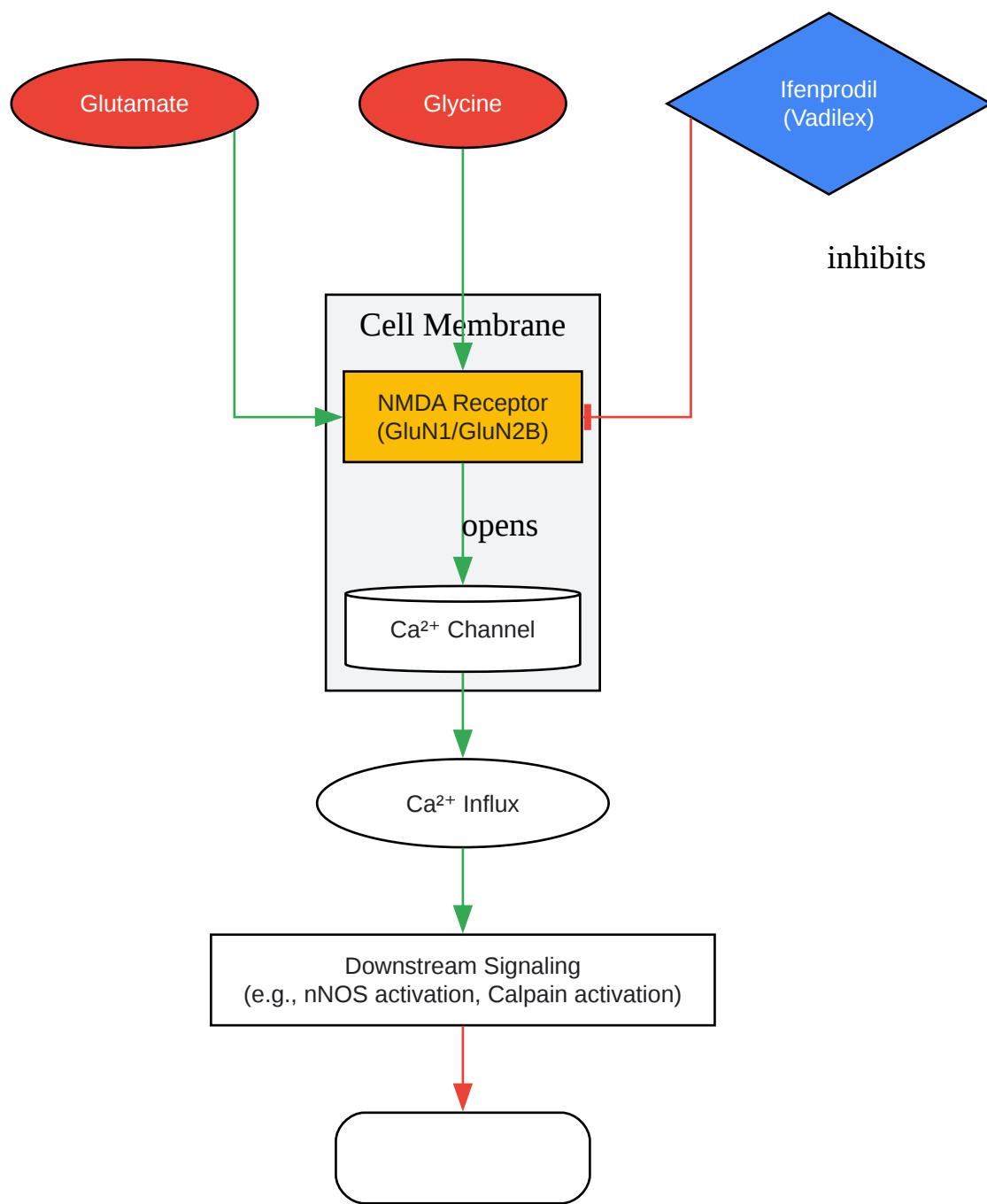
Ifenprodil's primary mechanism of action is as a non-competitive antagonist of the NMDA receptor, showing high selectivity for receptors containing the GluN2B subunit. It binds to a unique site at the interface of the GluN1 and GluN2B subunits, allosterically inhibiting receptor function. This inhibition reduces the influx of calcium ions into neurons, which is a key mechanism in excitotoxicity.[7]

Target	Action	IC ₅₀	Reference
NMDA Receptor (GluN2B subunit)	Non-competitive antagonist	0.34 μM	
NMDA Receptor (GluN2A subunit)	Non-competitive antagonist	146 μM	
α ₁ -Adrenergic Receptor	Antagonist	Quantitative data not specified	[3]
Sigma (σ) Receptors	Ligand	Quantitative data not specified	[3]

Table 3: Pharmacodynamic Profile of Ifenprodil

Signaling Pathway

Ifenprodil's therapeutic effects are primarily mediated through its modulation of the NMDA receptor signaling pathway. By selectively inhibiting GluN2B-containing NMDA receptors, it prevents excessive calcium influx, which in turn inhibits downstream signaling cascades associated with excitotoxicity and neuronal damage.

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Caption: Ifenprodil's mechanism of action on the NMDA receptor signaling pathway.

Experimental Protocols

In Vivo Model of Focal Cerebral Ischemia

This protocol provides a methodology for assessing the neuroprotective effects of Ifenprodil in a rodent model.

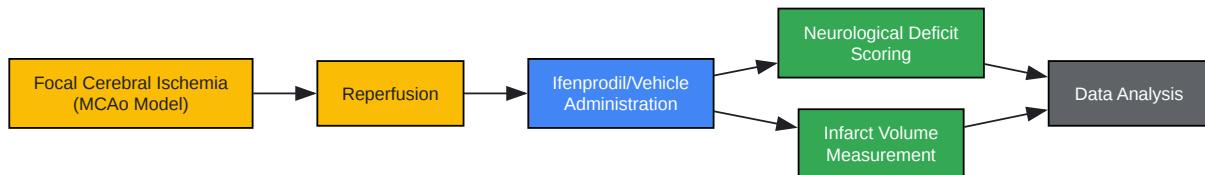
Objective: To evaluate the neuroprotective efficacy of Ifenprodil following an ischemic event.

Materials:

- Ifenprodil Tartrate
- Vehicle (e.g., saline, DMSO, PEG300)
- Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
- Anesthesia (e.g., isoflurane)
- Surgical equipment for Middle Cerebral Artery Occlusion (MCAo)

Procedure:

- **Drug Preparation:** Prepare a stock solution of Ifenprodil Tartrate in DMSO. On the day of the experiment, dilute the stock with saline or a suitable vehicle to the desired final concentration.
- **Animal Model:** Induce focal cerebral ischemia using the MCAo model.
- **Drug Administration:** Administer Ifenprodil or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection at the time of reperfusion.
- **Post-operative Care:** Monitor animals for recovery and provide appropriate post-operative care.
- **Outcome Assessment:** Assess neurological deficits and infarct volume at predetermined time points post-ischemia.



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Caption: Experimental workflow for *in vivo* assessment of Ifenprodil's neuroprotective effects.

In Vitro Whole-Cell Patch Clamp Electrophysiology

This protocol is for studying the inhibitory effect of Ifenprodil on NMDA receptor currents in cultured neurons.

Objective: To quantify the inhibition of NMDA receptor-mediated currents by Ifenprodil.

Materials:

- Cultured neurons (e.g., hippocampal or cortical neurons)
- External and internal recording solutions
- Patch clamp rig with amplifier and data acquisition system
- NMDA and glycine
- Ifenprodil

Procedure:

- Cell Culture: Plate and maintain primary neuronal cultures.
- Electrophysiology:
 - Obtain whole-cell patch clamp recordings from cultured neurons.
 - Apply NMDA and glycine to elicit receptor-mediated currents.

- Perfusion with varying concentrations of Ifenprodil to determine its inhibitory effect on the NMDA-induced currents.
- Data Analysis: Measure the peak current amplitude in the presence and absence of Ifenprodil to calculate the percent inhibition and determine the IC₅₀.

Conclusion

Ifenprodil (**Vadilex**) is a well-characterized NMDA receptor antagonist with high selectivity for the GluN2B subunit. Its established chemical, pharmacokinetic, and pharmacodynamic profiles make it a valuable tool for research into various neurological disorders. The provided data and protocols offer a solid foundation for drug development professionals to design and execute further preclinical and clinical investigations.

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